molecular formula C12H12N2O B1372974 2-phenethyl-2H-pyrazole-3-carbaldehyde CAS No. 956723-13-0

2-phenethyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B1372974
CAS No.: 956723-13-0
M. Wt: 200.24 g/mol
InChI Key: GNKMLUZRQKOBEF-UHFFFAOYSA-N
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Description

2-phenethyl-2H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenethyl-2H-pyrazole-3-carbaldehyde typically involves the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones possessing a leaving group . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-phenethyl-2H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and solvents like dichloromethane (CH₂Cl₂).

Major Products Formed

    Oxidation: 2-phenethyl-2H-pyrazole-3-carboxylic acid.

    Reduction: 2-phenethyl-2H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-phenethyl-2H-pyrazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenethyl-2H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrazole ring can interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenethyl-1H-pyrazole-3-carbaldehyde
  • 2-phenethyl-2H-pyrazole-4-carbaldehyde
  • 2-phenethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

2-phenethyl-2H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the aldehyde group at the 3-position of the pyrazole ring distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

2-(2-phenylethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMLUZRQKOBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred, pre-cooled solution of 1-phenethyl-1H-pyrazole (1.10 g, 6.39 mmol) in THF (30 mL) at −78° C., was added dropwise n-BuLi (4.8 mL, 7.66 mmol; 1.6 M in hexane) at such a rate that the internal temperature stayed below −70° C. The mixture was stirred at −78° C. for 1.5 h, during which time the anion precipitated out as a yellow solid. Then DMF (1.25 mL, 15.97 mmol) was added neat and dropwise, and the reaction stirred at −78° C. for 90 min when TLC indicated the reaction was not progressing any further. It was quenched with NH4Cl solution (10 mL), allowed to warm to rt and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane provided 2-phenethyl-2H-pyrazole-3-carbaldehyde (540 mg, 43%). 1H NMR (400 MHz, CDCl3) δ ppm 3.09-3.15 (m, 2H), 4.74-4.80 (m, 2H), 6.88 (d, J=2.10 Hz, 1H), 7.16-7.20 (m, 2H), 7.20-7.32 (m, 3H), 7.58 (d, J=2.01 Hz, 1H), 9.77 (s, 1H); LCMS-MS (ESI+) 200.88 (M+H).
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1.1 g
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4.8 mL
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1.25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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